molecular formula C6H4BrN3O B7964445 6-bromo-Furo[2,3-d]pyrimidin-4-amine

6-bromo-Furo[2,3-d]pyrimidin-4-amine

Cat. No.: B7964445
M. Wt: 214.02 g/mol
InChI Key: ITRVLNPBRIMFJA-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. 6-Bromo-Furo[2,3-d]pyrimidin-4-amine is a chemically versatile derivative of the furo[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for the development of kinase inhibitors. The bromine substituent at the 6-position provides a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to explore structure-activity relationships and optimize compound properties for specific targets. The furo[2,3-d]pyrimidine core is a fused heterocyclic system that serves as a bioisostere for purines, enabling it to interact with the ATP-binding sites of various protein kinases. This compound class has been investigated as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, with studies showing that chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines can exhibit potency equipotent to the drug Erlotinib . Beyond EGFR, this scaffold has shown promise in the synthesis of inhibitors for other critical targets, including ACK1 , and as a component in dual PI3K/AKT pathway inhibitors for anticancer research . The structural motif is frequently explored in the development of new antineoplastic agents, kinase inhibitors, and angiogenesis inhibitors, as evidenced by numerous patent filings . As a key screening compound and synthetic intermediate, this compound offers significant value for drug discovery programs focused on oncology and targeted therapies.

Properties

IUPAC Name

6-bromofuro[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRVLNPBRIMFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC2=NC=NC(=C21)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-Furo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable furan derivative, followed by cyclization and amination reactions. For instance, starting from 2-aminonicotinonitrile, the synthetic route includes bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . Microwave irradiation is often employed in the final steps to improve yields and reduce by-products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-Furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents (e.g., N-bromosuccinimide), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted derivatives, while cyclization reactions can produce fused heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Agents
6-bromo-Furo[2,3-d]pyrimidin-4-amine serves as a crucial building block in the synthesis of potential therapeutic agents. Research indicates its efficacy in developing compounds that inhibit viral replication and cancer cell growth. For instance, derivatives of this compound have shown promise as selective inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical for nucleotide biosynthesis in cancer cells . Such selectivity allows for targeted therapies that minimize toxicity to normal cells.

Enzyme Inhibition Studies
The compound has been utilized in biological studies to investigate enzyme inhibitors and receptor modulators. It has been noted for its potential to inhibit protein kinases involved in cell growth and differentiation, making it a candidate for cancer treatment. Additionally, its role as a modulator of ion channels, particularly TRPC5, highlights its importance in addressing conditions related to calcium signaling and membrane potential regulation .

Material Science

Development of Novel Materials
The unique chemical structure of this compound makes it suitable for creating materials with specific electronic or optical properties. Its applications extend to organic electronics and photonic devices, where the furan ring contributes distinct electronic characteristics that can be harnessed for innovative material designs.

Case Studies

1. Inhibitory Activity Against Cancer Cells
In a study focusing on the antiproliferative effects of pyrimidine derivatives, this compound exhibited significant activity against various cancer cell lines. The selectivity for folate transporters over other uptake mechanisms was noted as a critical factor in enhancing therapeutic efficacy while reducing systemic toxicity .

2. Ion Channel Modulation
Research into TRPC5 modulation revealed that derivatives of this compound can effectively influence calcium ion flux across cellular membranes. This modulation is essential for developing treatments for diseases linked to ion channel dysfunctions, such as cardiac arrhythmias and neurological disorders .

Mechanism of Action

The mechanism of action of 6-bromo-Furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of protein kinases, which are essential for cell growth and differentiation . The compound’s ability to bind to these targets and modulate their activity is crucial for its biological effects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : Ethoxy and methyl substituents (e.g., in compounds 21–25 from ) are introduced via nucleophilic displacement or condensation, whereas bromine may require halogenation or palladium-mediated coupling .

Comparison with Thieno[2,3-d]pyrimidin-4-amine Derivatives

Thieno[2,3-d]pyrimidines replace the furan oxygen with sulfur, altering electronic properties and bioavailability:

Compound Name Substituents Melting Point (°C) Key Activity Reference
6-Bromo-N-(3-chloro-4-substituted-Ph)-thieno[2,3-d]pyrimidin-4-amine 6-Br, 4-(Cl-Ph-O-) N/A Covalent kinase modulation
5-(4-Fluorophenyl)-thieno[2,3-d]pyrimidin-4-amine 5-(4-F-Ph) 199–201 Not reported
N-(4-(Phenylsulfonyl)Ph)-thieno[2,3-d]pyrimidin-4-amine 4-(Ph-SO2-Ph) N/A PI5P4Kγ inhibition (56% yield)

Key Observations :

  • Electronic Effects: Sulfur in thienopyrimidines enhances π-stacking interactions and metabolic stability compared to furan-based analogs .
  • Biological Relevance: Thieno derivatives show promise in kinase inhibition, suggesting that this compound could be optimized for similar targets with improved solubility .

Comparison with Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

Pyrrolo[2,3-d]pyrimidines feature a nitrogen-containing fused ring, influencing hydrogen-bonding capacity:

Compound Name Substituents Biological Activity Reference
N-Propyl-pyrrolo[2,3-d]pyrimidin-4-amine 7H-pyrrolo, N-Pr CDPK1 inhibition
7-(4-Nitrobenzyl)-pyrrolo[2,3-d]pyrimidin-4-amine 7-(4-NO2-Bn) Antiviral activity

Key Observations :

  • Bioactivity : Pyrrolo analogs exhibit antiviral and kinase inhibitory activity, highlighting the importance of the fused ring’s heteroatom composition .
  • Synthetic Challenges : Bromine introduction in furopyrimidines may require milder conditions than pyrrolo systems due to furan’s lower stability under strong acids/bases .

Biological Activity

6-Bromo-Furo[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the furo[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrN3O, characterized by a furan ring fused to a pyrimidine structure. This unique arrangement contributes to its biological properties and interactions with various molecular targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cellular processes. It interacts with targets such as glycinamide ribonucleotide formyltransferase (GARFTase), which is involved in purine biosynthesis and is a promising target for anticancer therapies .
  • Nucleic Acid Synthesis Interference : By inhibiting enzymes associated with nucleic acid synthesis, this compound exhibits potential antiviral and anticancer properties.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines. The following table summarizes key findings from recent studies:

Study ReferenceCell LineIC50 (µM)Mechanism
CHO1.5GARFTase inhibition
KB0.9Nucleic acid synthesis interference
SKOV32.0Selective tumor targeting

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against various pathogens. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial activity.

Case Studies

  • In Vivo Antitumor Efficacy : A study involving severe combined immunodeficient mice bearing SKOV3 tumors demonstrated that treatment with this compound led to significant tumor reduction compared to control groups. The compound's selective targeting of folate receptors in tumor cells was noted as a key factor in its efficacy .
  • Molecular Docking Studies : Molecular docking analyses have revealed strong binding affinities of this compound to GARFTase and other relevant targets. These studies provide insights into the compound's mechanism and potential for drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-furo[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving halogenation and cyclization. For example, bromination at the 6-position of a furopyrimidine precursor using reagents like PBr₃ or NBS (N-bromosuccinimide) under inert atmospheres (e.g., nitrogen) is critical. Reaction optimization (temperature: 80–100°C, solvent: DMF or THF) can improve yields to ~70–80% . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical methods:

  • HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
  • 1H/13C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C6; furo ring protons at δ 6.5–7.5 ppm) .
  • Elemental analysis (C, H, N) to validate empirical formulas, with deviations <0.4% .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR, JAK) due to structural similarity to pyrrolo[2,3-d]pyrimidine inhibitors . Use fluorescence-based ADP-Glo™ assays (IC₅₀ determination) or cellular proliferation assays (e.g., MTT in cancer cell lines like A549 or HeLa). Include positive controls (e.g., gefitinib for EGFR) to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Substitution at C2/C6 : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding. Evidence from pyrrolo[2,3-d]pyrimidines shows that 6-aryl substituents improve EGFR inhibition .
  • Furo ring modification : Replace the oxygen atom with sulfur (thieno analogs) to modulate lipophilicity and metabolic stability .
  • Use computational docking (AutoDock Vina) to predict binding modes in kinase ATP pockets, guiding synthetic priorities .

Q. How to resolve contradictory data in biological assays (e.g., high in vitro potency vs. low cellular activity)?

  • Methodological Answer :

  • Assess membrane permeability via PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 cell models. Low permeability may explain discrepancies.
  • Evaluate metabolic stability in liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Probe off-target effects using kinome-wide profiling (e.g., KinomeScan) to rule out non-specific binding .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH stability studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–9). Acidic conditions may hydrolyze the furo ring, necessitating prodrug approaches (e.g., phosphate esters) .
  • Light sensitivity : Store solutions in amber vials if UV-Vis spectra indicate photodegradation (λmax shifts).

Q. How to design and synthesize analogs for target selectivity (e.g., minimizing off-target kinase inhibition)?

  • Methodological Answer :

  • Fragment-based design : Replace the bromine with bulkier substituents (e.g., iodo, phenyl) to exploit steric exclusion in non-target kinases .
  • Linker modifications : Introduce polyethylene glycol (PEG) spacers or aminoalkyl chains to enhance solubility and reduce plasma protein binding .
  • Synthetic route : Use Suzuki-Miyaura coupling for C6 diversification (e.g., aryl boronic acids) .

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